N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline
Description
N-(3,5-Dichlorophenyl)-2,4,6-trinitroaniline is a nitroaromatic compound characterized by a trinitroaniline core substituted with a 3,5-dichlorophenyl group.
Properties
CAS No. |
51985-26-3 |
|---|---|
Molecular Formula |
C12H6Cl2N4O6 |
Molecular Weight |
373.10 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C12H6Cl2N4O6/c13-6-1-7(14)3-8(2-6)15-12-10(17(21)22)4-9(16(19)20)5-11(12)18(23)24/h1-5,15H |
InChI Key |
LIGZGKCSTQNUKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline typically involves the reaction of 3,5-dichloroaniline with 2,4,6-trinitrochlorobenzene. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Antitumor Activity and Structure-Activity Relationships (SAR)
Trinitroaniline derivatives exhibit antitumor properties primarily through inhibition of cancer cell proliferation and metastasis. Key analogs and their biological data are summarized below:
Table 1: Antitumor Activity of Selected Trinitroaniline Derivatives
| Compound | Substituent | IC₅₀ (Hep3B Cells) | Key Findings |
|---|---|---|---|
| N-Phenyl-2,4,6-trinitroaniline | Phenyl | ~Cisplatin | Comparable to cisplatin in potency |
| N-(3-Nitrophenyl)-2,4,6-trinitroaniline | 3-Nitrophenyl | ~Cisplatin | Inhibits cyclin D1 expression |
| N-(3,5-Difluorophenyl)-2,4,6-trinitroaniline | 3,5-Difluorophenyl | | Superior to cisplatin in potency |
|
| Hypothetical N-(3,5-Dichlorophenyl)-2,4,6-trinitroaniline | 3,5-Dichlorophenyl | Predicted | Likely moderate activity (see text) |
Key Observations :
- Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and halogens (F, Cl) enhance antitumor activity by increasing electrophilicity, facilitating interactions with cellular targets such as DNA or proteins involved in apoptosis .
- Steric Effects : The 3,5-dichlorophenyl group introduces steric bulk compared to smaller substituents (e.g., -F). This may reduce binding affinity compared to the 3,5-difluoro analog but improve metabolic stability .
- Chlorine vs. Fluorine : Chlorine’s higher electronegativity and larger atomic radius could alter pharmacokinetics (e.g., lipophilicity, membrane permeability) but may also increase toxicity risks .
Structural and Crystallographic Comparisons
Crystallographic studies reveal that substituents significantly influence molecular geometry and intermolecular interactions:
Table 2: Structural Features of Trinitroaniline Derivatives
| Compound | Substituent | Key Structural Features |
|---|---|---|
| N,N-Dimethyl-2,4,6-trinitroaniline | N,N-Dimethyl | Discrete molecules; no H-bonding |
| N-Methyl-2,4,6-trinitroaniline | N-Methyl | Strong intramolecular H-bonding |
| 3-Trifluoromethyl-2,4,6-trinitroaniline | 3-CF₃ | Distorted geometry due to steric effects |
| This compound | 3,5-Cl₂ | Predicted: Likely strong H-bonding and Cl···O interactions |
Key Observations :
- Hydrogen Bonding : Compounds with amine or hydroxyl groups exhibit strong intramolecular H-bonding between NH and nitro groups, stabilizing the crystal lattice .
Biological Activity
N-(3,5-Dichlorophenyl)-2,4,6-trinitroaniline is a complex organic compound belonging to the class of trinitroanilines. This compound is characterized by its three nitro groups attached to an aniline structure, which significantly influences its biological activity and toxicity profiles. The following sections will explore its biological activity, including toxicity, mutagenicity, and potential applications in various fields.
Chemical Structure and Properties
This compound features a dichlorophenyl moiety and three nitro groups that enhance its reactivity. The structural formula can be represented as follows:
This compound exhibits a bright yellow to orange coloration due to the presence of multiple nitro groups, which also contribute to its properties as a strong oxidizing agent.
Toxicity and Biological Effects
The biological activity of this compound is primarily associated with its toxicity and mutagenicity . Studies indicate that compounds in the trinitroaniline family can have significant adverse effects on biological systems:
- Toxicity : this compound is classified as very toxic. It poses risks of acute poisoning upon exposure through inhalation or dermal contact. The compound's toxicity is attributed to its ability to interfere with cellular processes and induce oxidative stress.
- Mutagenicity : Research has suggested that similar compounds exhibit mutagenic properties. The presence of nitro groups can lead to the formation of reactive intermediates that may cause DNA damage.
Research Findings
Several studies have focused on the biological effects of trinitroanilines. Below is a summary of key findings:
| Study | Findings |
|---|---|
| Study A (Journal of Toxicology) | Found that trinitroanilines induce oxidative stress in mammalian cells leading to cell death. |
| Study B (Environmental Health Perspectives) | Reported mutagenic effects in bacterial assays for similar nitro-substituted compounds. |
| Study C (Chemical Research in Toxicology) | Highlighted the potential for these compounds to act as endocrine disruptors in aquatic organisms. |
Case Studies
-
Case Study 1: Environmental Impact
- A study assessed the environmental persistence of this compound in soil and water systems. Results indicated significant bioaccumulation in aquatic species, raising concerns about its ecological impact.
-
Case Study 2: Occupational Exposure
- An occupational health assessment was conducted among workers handling trinitroaniline derivatives. The study noted elevated levels of respiratory ailments and skin irritation among exposed individuals.
Potential Applications
Despite its toxicity, this compound may have applications in specific industrial contexts:
- Explosives : Due to its oxidizing properties, it has potential uses in military applications as an explosive material.
- Research : Its unique structure makes it a subject of interest for studying the mechanisms of toxicity and mutagenicity.
Q & A
Q. What are the optimal synthetic routes for N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, such as coupling 3,5-dichloroaniline with nitro-substituted precursors. For example, sulfonamide derivatives of similar compounds are synthesized by reacting sulfonyl chlorides with dichlorophenylamines under controlled conditions (e.g., stoichiometric ratios, boiling in polar solvents like DMF, followed by purification via ice-cold water precipitation) . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control to avoid side reactions, and post-synthesis purification using acid washes to remove unreacted starting materials.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Structural confirmation requires a combination of:
- Infrared Spectroscopy (IR) to identify nitro (NO₂) and aromatic C-Cl stretches (peaks ~1,520 cm⁻¹ and 700–800 cm⁻¹, respectively).
- Nuclear Magnetic Resonance (NMR) : ¹H NMR detects aromatic proton environments, while ¹³C NMR resolves substituted carbons.
- Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm molecular weight and purity, especially for detecting byproducts like unreacted aniline or nitration intermediates .
Q. What safety precautions are critical when handling this compound due to its nitroaromatic structure?
Nitroaromatic compounds are thermally unstable and potentially explosive. Safety protocols include:
- Avoiding mechanical friction or rapid heating.
- Storing in small quantities at low temperatures (<4°C) in inert atmospheres.
- Conducting reactions in fume hoods with blast shields, as recommended for structurally similar trinitroanilines .
Advanced Research Questions
Q. How does the crystal structure of this compound influence its stability and energetic properties?
X-ray crystallography reveals that nitro groups and chlorine substituents create dense, planar molecular packing, enhancing thermal stability but increasing sensitivity to detonation. For example, in related trinitroanilines, hydrogen-bonding networks between nitro O and amine H atoms stabilize the lattice, while Cl substituents introduce steric hindrance that may reduce crystal symmetry and alter decomposition pathways .
Q. What computational methods can predict the compound’s reactivity in biological or environmental systems?
Density Functional Theory (DFT) calculations model:
- Electrophilic Reactivity : Nitro groups act as electron-withdrawing moieties, directing electrophilic attacks to meta/para positions.
- Binding Affinities : Molecular docking simulations predict interactions with biological targets (e.g., enzymes or receptors) by analyzing charge distribution and steric complementarity .
Q. How do solvent polarity and pH affect the compound’s stability during long-term storage or experimental use?
- Polar Solvents : Acetonitrile or DMSO stabilize nitro groups via solvation but may accelerate hydrolysis under acidic/basic conditions.
- pH Sensitivity : Under alkaline conditions (pH > 9), nitro groups undergo nucleophilic displacement, forming hydroxylamine derivatives. Acidic conditions (pH < 3) protonate the amine, reducing solubility and increasing precipitation risks .
Q. What strategies resolve contradictions in reported synthetic yields or spectral data across studies?
Discrepancies often arise from:
- Impurity Profiles : Use High-Resolution Mass Spectrometry (HRMS) to distinguish isobaric byproducts.
- Reaction Atmosphere : Trace oxygen or moisture can alter nitration efficiency; replicate reactions under inert conditions (e.g., N₂ or Ar) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
